molecular formula C4H8N3O5P B14468163 6-amino-1H-pyrimidin-2-one;phosphoric acid CAS No. 72758-51-1

6-amino-1H-pyrimidin-2-one;phosphoric acid

Cat. No.: B14468163
CAS No.: 72758-51-1
M. Wt: 209.10 g/mol
InChI Key: OOKXEDHEZNSTSC-UHFFFAOYSA-N
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Description

6-amino-1H-pyrimidin-2-one;phosphoric acid is a compound that combines a pyrimidine derivative with phosphoric acid Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1H-pyrimidin-2-one typically involves the reaction of chalcone with thiourea and guanidine hydrochloride in the presence of sodium hydroxide. This reaction forms 4,6-disubstituted pyrimidin-2-thiol and 2-amino-4,6-disubstituted pyrimidines . Another method involves the multicomponent synthesis using aryl aldehydes, 6-amino-1,3-dimethyluracil, barbituric acid, or thiobarbituric acid with urea or thiourea .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

6-amino-1H-pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine or bromine). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

6-amino-1H-pyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-1H-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with nucleic acid synthesis. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as uracil, thymine, and cytosine. These compounds share the pyrimidine ring structure but differ in their functional groups and biological activities .

Uniqueness

6-amino-1H-pyrimidin-2-one is unique due to its specific combination of an amino group and a phosphoric acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

72758-51-1

Molecular Formula

C4H8N3O5P

Molecular Weight

209.10 g/mol

IUPAC Name

6-amino-1H-pyrimidin-2-one;phosphoric acid

InChI

InChI=1S/C4H5N3O.H3O4P/c5-3-1-2-6-4(8)7-3;1-5(2,3)4/h1-2H,(H3,5,6,7,8);(H3,1,2,3,4)

InChI Key

OOKXEDHEZNSTSC-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)N=C1)N.OP(=O)(O)O

Origin of Product

United States

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